Isosinomenine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

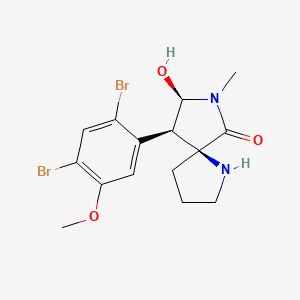

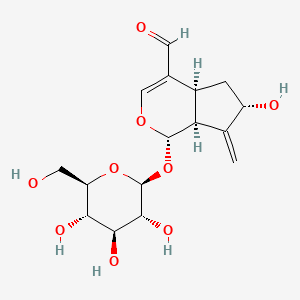

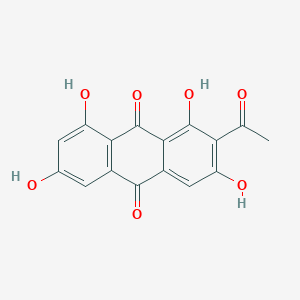

Isosinomenine is a morphinane alkaloid.

Aplicaciones Científicas De Investigación

Tautomeric Properties and Environmental Influence

- Isosinomenine, also referred to as isoguanine or 2-hydroxyadenine, exhibits unique tautomeric properties. Tautomers are different forms of a molecule that readily interconvert. The tautomeric preference of this compound changes dramatically when influenced by polar solvents or the DNA microenvironment, differing significantly from its properties in the gas phase. This modulation of tautomeric properties by the environment is crucial for understanding spontaneous mutations and designing new nucleobases with multiple recognition properties (Blas, Luque, & Orozco, 2004).

Synthetic Biology and Genetic Information Systems

- This compound is integral to synthetic biology, especially in developing a six-letter genetic alphabet. Challenges in fidelity during PCR due to minor tautomeric forms of this compound can be addressed by replacing thymidine triphosphate with 2-thiothymidine triphosphate, enhancing the accuracy of the PCR amplification of a six-letter DNA alphabet (Sismour & Benner, 2005).

Photodynamics in Alternative DNA Bases

- This compound, proposed as a component of expanded genetic codes, has significant photodynamics. Its different tautomeric forms in the gas phase demonstrate varied photostability. Enol tautomers are relatively short-lived and photostable, whereas keto forms, more relevant biologically, are trapped in dark nπ* states that are long-lived enough to participate in potentially destructive photochemistry (Gate et al., 2019).

Occurrence in Biological Systems

- This compound or isoguanosine has been identified in humans and mice. Found in RNA from mouse liver and human urine and cerebrospinal fluid, its presence suggests potential biological functions beyond being merely a product of oxidative stress (Weimann et al., 2019).

Role in the Genetic Code

- This compound's role in the genetic code is influenced by its tautomeric stability. Its insufficient stability may have been a key factor in its exclusion from the genetic code during evolutionary processes, highlighting the importance of molecular stability in genetic encoding (Jaworski, Kwiatkowski, & Lesyng, 2009).

Propiedades

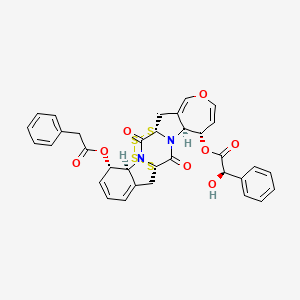

Fórmula molecular |

C19H23NO4 |

|---|---|

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

(1S,9S,10S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,10,12-13,22H,6-9H2,1-3H3/t12-,13+,19-/m1/s1 |

Clave InChI |

OWDQPILTDJLGCN-QHRIQVFBSA-N |

SMILES isomérico |

CN1CC[C@@]23C=C(C(=O)C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |

SMILES canónico |

CN1CCC23C=C(C(=O)CC2C1CC4=C3C(=C(C=C4)OC)O)OC |

Sinónimos |

milonine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

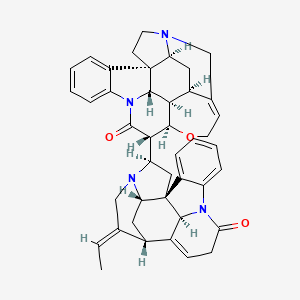

![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)